

Introduction: The Thiourea Scaffold and the Significance of the Octyl Moiety

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Compound of Interest

Compound Name: **1-Octyl-2-thiourea**

Cat. No.: **B086940**

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Thiourea ($\text{SC}(\text{NH}_2)_2$) and its derivatives represent a "privileged structure" in medicinal chemistry and material science. The ability of the thiocarbonyl group to act as a hydrogen bond acceptor and the N-H groups to act as donors, combined with the diverse substitutions possible at the nitrogen atoms, makes this scaffold a versatile building block for compounds with a wide array of biological activities and chemical properties.^{[1][2]} Thiourea derivatives have been investigated for their potential as antibacterial, antifungal, antioxidant, anticancer, and enzyme inhibitory agents.^{[3][4][5]}

This guide focuses on the N-alkyl derivative, **1-Octyl-2-thiourea**. The incorporation of an eight-carbon alkyl (octyl) chain introduces significant lipophilicity to the molecule. This structural feature is critical, as it can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Increased lipophilicity often enhances the ability of a molecule to cross biological membranes, potentially increasing its bioavailability and interaction with intracellular targets. However, it may also affect solubility and metabolic stability. Understanding the core specifications and potential applications of **1-Octyl-2-thiourea** is therefore of significant interest to researchers in drug development and chemical synthesis.

Section 1: Core Specifications of 1-Octyl-2-thiourea

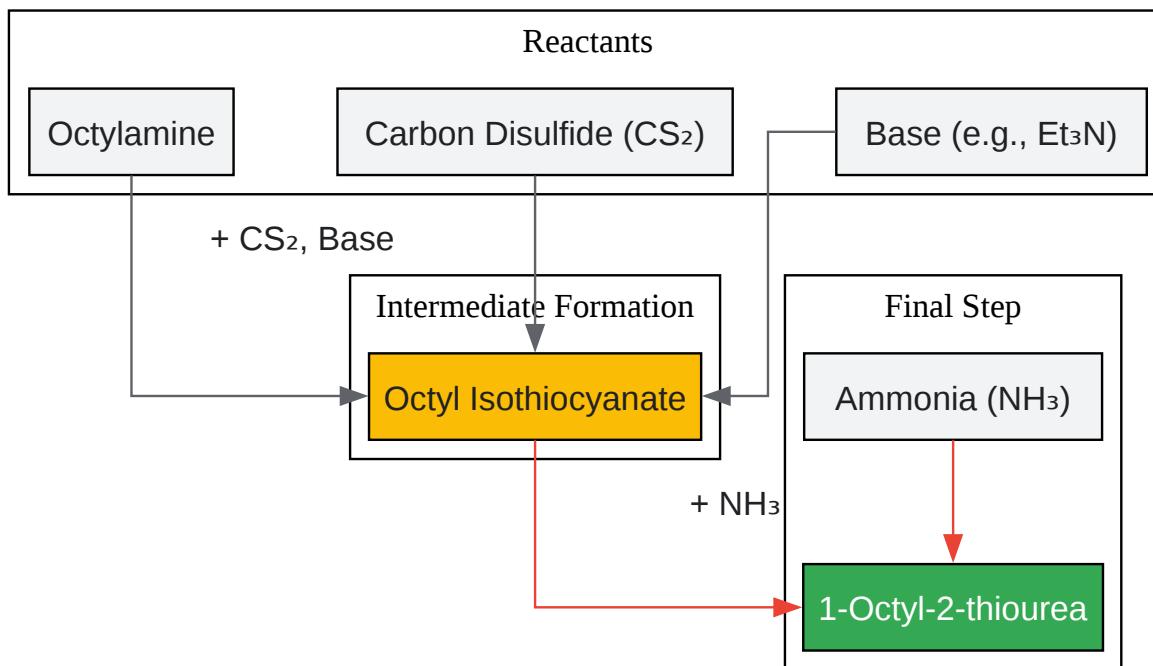
Accurate characterization of a chemical entity is the foundation of reproducible scientific research. The fundamental physicochemical properties of **1-Octyl-2-thiourea** are summarized below.

Property	Specification	Source(s)
CAS Number	13281-03-3	[6]
IUPAC Name	1-octylthiourea	[7]
Synonyms	N-octylthiourea	[3]
Molecular Formula	C ₉ H ₂₀ N ₂ S	
Molecular Weight	188.33 g/mol	
Appearance	White to off-white crystalline powder or solid	[8]
Melting Point	94 - 96 °C	[6]
Purity (Typical)	≥97%, with grades of ≥99% (HPLC) available	[6][9]
Solubility	Soluble in organic solvents like DMSO and methanol.	[10]

Section 2: Synthesis and Quality Control Workflow

The synthesis of N-monosubstituted thioureas is a well-established process, typically proceeding through the nucleophilic addition of an amine to an isothiocyanate. For **1-Octyl-2-thiourea**, the most direct route involves the reaction of octylamine with a source of thiocyanate or, more commonly, the reaction of octyl isothiocyanate with ammonia.

Diagram: Synthetic Pathway



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Caption: Synthesis workflow for **1-Octyl-2-thiourea**.

Detailed Synthesis Protocol

Causality: This protocol describes the formation of an isothiocyanate intermediate from the corresponding primary amine (octylamine) and carbon disulfide. The isothiocyanate is a key electrophilic intermediate that readily reacts with a nucleophile, in this case, ammonia, to form the final thiourea product. This two-step, one-pot synthesis is efficient and avoids the isolation of the often-volatile isothiocyanate.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve octylamine (1 equivalent) in 20 mL of ethanol.
- **Isothiocyanate Formation:** Cool the solution in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution, followed by the slow addition of triethylamine (1.1 equivalents) to catalyze the reaction and neutralize the in-situ formed dithiocarbamic acid.

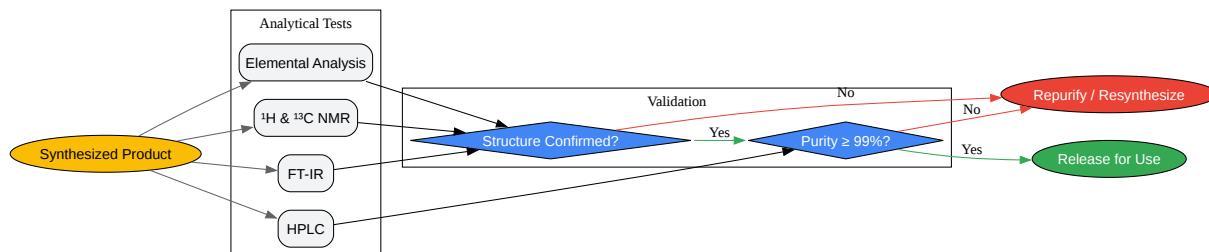
- **Intermediate Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The formation of the octyl isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).
- **Thiourea Formation:** To the same flask, add an aqueous solution of ammonia (2 equivalents, 25% solution).
- **Reflux and Isolation:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction completion by TLC. After cooling to room temperature, pour the reaction mixture into ice-cold water.
- **Purification:** The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Analytical Quality Control

To ensure the identity and purity of the synthesized **1-Octyl-2-thiourea**, a series of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the final specification.

Technique	Expected Results for 1-Octyl-2-thiourea
¹ H NMR	Signals corresponding to the octyl chain protons (a triplet for the terminal CH ₃ , multiplets for the CH ₂ groups) and broadened signals for the N-H protons of the thiourea group. The chemical shifts will confirm the structure.
¹³ C NMR	A characteristic signal for the thiocarbonyl (C=S) carbon typically appears downfield (~180 ppm). Signals for the eight distinct carbons of the octyl chain will be observed in the aliphatic region.
FT-IR	Characteristic absorption bands for N-H stretching (around 3200-3400 cm ⁻¹), C-H stretching (around 2850-2960 cm ⁻¹), and the C=S stretching of the thiourea group (around 1200-1350 cm ⁻¹). ^[4]
HPLC	A single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water) indicates high purity. Purity can be quantified using a calibration curve with a reference standard.
Elemental Analysis	The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within $\pm 0.4\%$ of the theoretical values calculated from the molecular formula (C ₉ H ₂₀ N ₂ S).

Diagram: Quality Control Workflow

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Caption: A typical quality control workflow for chemical synthesis.

Section 3: Potential Applications in Research & Development (Extrapolated)

While direct studies on **1-Octyl-2-thiourea** are scarce, the extensive research on related thiourea derivatives allows for logical extrapolation of its potential applications. The prominent octyl chain is hypothesized to enhance membrane permeability, potentially leading to increased potency in various biological assays compared to more polar analogues.

Antimicrobial and Antifungal Activity

Thiourea derivatives are widely reported to possess significant antibacterial and antifungal properties.^[11] The mechanism is often attributed to the disruption of cellular processes through coordination with essential metal ions or inhibition of key enzymes. The lipophilic nature of **1-Octyl-2-thiourea** may facilitate its entry into microbial cells, making it a candidate for screening against a panel of pathogenic bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*, *Aspergillus niger*).^[12]

Enzyme Inhibition

The thiourea moiety is a known pharmacophore in various enzyme inhibitors.

- Cholinesterase Inhibition: Derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[4][13]
- Carbonic Anhydrase Inhibition: Sulphonyl-thiourea compounds are potent inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer.[14]
- Other Enzymes: Inhibition of tyrosinase, α -amylase, and α -glucosidase by various thiourea derivatives has also been reported, suggesting potential applications in cosmetics and diabetes research, respectively.[3][4]

The octyl group could potentially interact with hydrophobic pockets within the active sites of these enzymes, offering a basis for rational drug design.

Antioxidant Properties

Several studies have demonstrated the radical scavenging capabilities of thiourea derivatives. [3][11] They can act as antioxidants by donating a hydrogen atom to neutralize free radicals, a property relevant to mitigating oxidative stress in various disease models.

Application in Material Science

Structurally similar N-alkyl thioureas, such as N-(n-Hexyl)thiourea, have been evaluated as reducing agents in two-component redox initiator systems for polymer-based materials, like those used in dentistry.[15] **1-Octyl-2-thiourea** could be investigated for similar applications, where its longer alkyl chain might influence solubility and reactivity within the polymer matrix.

Section 4: Exemplary Experimental Protocols

To facilitate the investigation of the extrapolated activities mentioned above, the following are detailed, self-validating protocols for preliminary screening.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **1-Octyl-2-thiourea** against a target microorganism.

- Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of **1-Octyl-2-thiourea** in dimethyl sulfoxide (DMSO).
- Microplate Preparation: In a 96-well microplate, add 100 μ L of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.
- Serial Dilution: Add 100 μ L of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 μ L from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 μ L from the last well. This creates a concentration gradient.
- Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL) and dilute it to achieve a final concentration of 5×10^5 CFU/mL in the wells. Add 10 μ L of this standardized inoculum to each well.
- Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) is crucial to ensure the solvent has no antimicrobial activity at the concentrations used.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of **1-Octyl-2-thiourea** on acetylcholinesterase (AChE) activity.

- Reagent Preparation:

- Phosphate Buffer (PB): 0.1 M, pH 8.0.
- DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
- Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in PB.
- Enzyme solution: AChE from electric eel, 0.5 U/mL in PB.
- Test Compound: Prepare serial dilutions of **1-Octyl-2-thiourea** in PB containing a small amount of DMSO.
- Assay Procedure (96-well plate):
 - Add 25 µL of the test compound dilution (or buffer for control) to each well.
 - Add 50 µL of DTNB solution.
 - Add 25 µL of enzyme solution and incubate for 15 minutes at 25°C.
 - Initiate the reaction by adding 25 µL of the ATCI substrate solution.
- Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.
- Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) can then be determined by plotting percent inhibition versus log concentration.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **1-Octyl-2-thiourea**, like many thiourea derivatives, possesses significant health hazards that necessitate strict handling protocols.

GHS Hazard Summary

Hazard Class	Statement	Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.	Exclamation Mark
Skin/Eye Irritation	H315, H319: Causes skin and serious eye irritation.	Exclamation Mark
Respiratory Irritation	H335: May cause respiratory irritation.	Exclamation Mark
Carcinogenicity (Suspected)	H351: Suspected of causing cancer.	Health Hazard
Reproductive Toxicity (Suspected)	H361: Suspected of damaging fertility or the unborn child.	Health Hazard
Aquatic Hazard (Chronic)	H411: Toxic to aquatic life with long lasting effects.	Environment

Source: GHS classifications compiled from supplier Safety Data Sheets (SDS).[\[1\]](#)[\[4\]](#)[\[13\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.
- Personal Protective Equipment:
 - Gloves: Wear nitrile or other chemically resistant gloves.
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A standard lab coat is required.
 - Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., P100) is necessary.

- **Hygiene:** Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

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